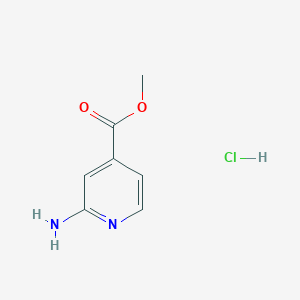

Methyl 2-aminoisonicotinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-aminopyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h2-4H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGJLMANGURMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-89-7 | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210824-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Methyl 2 Aminoisonicotinate Hydrochloride

Precursor Derivatization Strategies

The construction of Methyl 2-aminoisonicotinate often begins with simpler, commercially available pyridine (B92270) precursors. These starting materials undergo sequential functional group interconversions, primarily amination and esterification, to build the target molecule.

Introducing the amino group at the C-2 position of the pyridine ring is a critical step. One common method is the nucleophilic substitution of a suitable leaving group, such as a halogen, on the isonicotinate (B8489971) core. For instance, the chlorine atom in 2-chloro-3-cyanopyridine (B134404) can undergo nucleophilic exchange with various amines, a principle applicable to the synthesis of 2-aminonicotinic acid derivatives. nih.gov A widely used industrial method for constructing the 2-aminopyridine (B139424) core involves the substitution of 2-halopyridines with ammonia (B1221849) or its equivalents, often under high-temperature and high-pressure conditions using copper or palladium catalysts. acs.org

Another pathway involves the reduction of a nitro group. A 2-nitropyridine (B88261) derivative can be reduced to the corresponding 2-aminopyridine using reagents like iron in acetic acid. researchgate.net This approach is effective, provided the nitro-substituted precursor is readily accessible.

Once the amino group is in place on the isonicotinic acid backbone, the carboxylic acid must be converted to its methyl ester. This transformation is typically achieved through standard esterification protocols.

A direct and common method is Fischer esterification, which involves reacting the 2-aminoisonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), under reflux conditions. researchgate.net

Alternatively, a two-step procedure can be employed for more sensitive substrates or to achieve higher yields under milder conditions. The carboxylic acid is first converted to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂). researchgate.netnih.gov This isonicotinoyl chloride hydrochloride can then be reacted with methanol, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl, to form the desired methyl ester. nih.gov

A different synthetic route involves the catalytic hydrogenolysis of dihalogenated precursors. For example, lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid can be converted to the corresponding isonicotinate esters. This reaction is performed at elevated temperature and pressure using a palladium catalyst in the presence of a base under non-hydrolytic conditions. google.com

Convergent Synthetic Approaches

Convergent synthesis aims to build complex molecules from smaller, pre-functionalized fragments. This often requires the use of protecting groups to mask reactive functionalities and selective techniques to direct reactions to specific sites.

The amino group is nucleophilic and susceptible to a wide range of reactions, which can interfere with transformations elsewhere in the molecule. libretexts.org To prevent undesired side reactions, the amino group is often temporarily masked with a protecting group. Carbamates are the most widely used class of protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and selective removal. masterorganicchemistry.com

One of the most common protecting groups is the tert-butyloxycarbonyl (Boc) group. Methyl 2-aminoisonicotinate can be readily converted to Methyl 2-(Boc-amino)isonicotinate by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This protected intermediate is stable during subsequent reactions and the Boc group can be removed later with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com Other notable carbamate (B1207046) protecting groups include Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

| Protecting Group | Abbreviation | Installation Reagent | Common Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). masterorganicchemistry.comchemicalbook.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine). masterorganicchemistry.com |

Achieving the desired substitution pattern on the pyridine ring requires precise control over reactivity. Selective functionalization techniques allow for the modification of one position while leaving others untouched. This can be accomplished by leveraging the inherent electronic properties of the ring or by using directing groups. illinois.edu

For instance, palladium-catalyzed C-H halogenation can be directed to specific positions on isonicotinic acid derivatives by using specialized ligands. acs.org The resulting halogenated intermediates are valuable as they can be further elaborated through cross-coupling reactions to install a variety of functional groups. acs.org Similarly, innate directing groups, which are part of the molecule's core structure, can guide C-H functionalization reactions like etherification and amination to specific sites on nicotinamide (B372718) frameworks, a strategy applicable to related pyridine systems. rsc.org These methods provide a powerful means to synthesize highly substituted pyridines that would be difficult to access through classical condensation reactions. nih.gov

One-Pot Reaction Sequences in Synthesis

The synthesis of substituted 2-amino isonicotinic acids can be achieved through a one-pot protocol reminiscent of the Guareschi–Thorpe Condensation. acs.org This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by hydrolysis and selective decarboxylation in a single sequence to yield the desired products. acs.org

Multicomponent reactions (MCRs) are another powerful type of one-pot synthesis. A three-component reaction between enaminones, malononitrile, and a primary amine can be used to construct substituted 2-aminopyridine derivatives under solvent-free conditions, showcasing a simple, fast, and clean synthetic route. nih.gov Such cascade reactions, which form multiple bonds in a single operation, are central to modern synthetic strategies for building complex heterocyclic cores from simple and readily available starting materials. nih.gov

Stereochemical Control in Synthesis of Related Derivatives

Achieving stereochemical control in the synthesis of derivatives of methyl 2-aminoisonicotinate presents a unique challenge due to the electronic nature of the pyridine ring. The presence of the electron-donating amino group at the 2-position and the electron-withdrawing methyl ester at the 4-position influences the reactivity of the heterocyclic core. Methodologies for introducing chirality often rely on asymmetric catalysis or the use of chiral auxiliaries to direct the formation of a desired stereoisomer.

One promising strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the catalytic asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been shown to produce chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee). nih.govresearchgate.net This approach, utilizing a Ru(OAc)₂{(S)-binap} catalyst and ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, could be conceptually applied to a precursor of a methyl 2-aminoisonicotinate derivative. A hypothetical synthetic route could involve a 2-acetyl-4-cyanopyridine, where the cyano group can be subsequently hydrolyzed and esterified to the desired methyl ester, and the acetyl group can undergo asymmetric reductive amination to introduce a chiral aminoethyl side chain.

The 2-amino group itself can be leveraged as a directing group to influence the stereochemical outcome of reactions at other positions on the pyridine ring. While direct examples for stereoselective functionalization at the 3- or 5-positions of a 2-aminoisonicotinate framework are not prevalent, the principle has been demonstrated in other contexts. For example, metal-free annulation reactions of 2-aminopyridine derivatives with arenes have been reported, where the amino group plays a role in the reaction mechanism. nih.gov Adapting such directing group strategies to asymmetric catalysis could open avenues for enantioselective C-H functionalization or other bond-forming reactions on the pyridine core.

Furthermore, the synthesis of functionalized 2-aminopyridines can be achieved through multicomponent reactions. nih.govrsc.orgacs.org While these methods often lead to achiral aromatic products, they provide a rapid means to construct the substituted pyridine core. Subsequent stereoselective transformations, such as asymmetric hydrogenation of the pyridine ring or enzymatic resolution, could then be employed to introduce chirality.

Another approach to consider is the diastereoselective synthesis of more complex, functionalized derivatives. For instance, inverse-electron-demand aza-Diels–Alder reactions have been used to create functionalized tetrahydropyridazines with high diastereoselectivity. rsc.org By designing a suitable 2-aminopyridine-derived dienophile or diene, it might be possible to construct a chiral, non-aromatic precursor that can be further elaborated to a derivative of methyl 2-aminoisonicotinate.

The asymmetric α-functionalization of 2-alkyl azaarenes represents another potential strategy. nih.gov A chiral copper(I)-phosphine complex has been used for the enantioselective Michael addition of 2-alkyl azaarenes to unsaturated acyl imidazoles, affording products with excellent enantioselectivities and diastereoselectivities. nih.gov A precursor to a methyl 2-aminoisonicotinate derivative, such as a 2-amino-4-carbomethoxy-x-methylpyridine, could potentially undergo such a transformation to introduce a chiral center on a side chain.

Chemical Transformations and Reactivity of Methyl 2 Aminoisonicotinate Hydrochloride

Amine Group Reactivity (C2-Amino Functionality)

The amino group (—NH₂) at the C2 position of the pyridine (B92270) ring is a primary aromatic amine. Its nucleophilic character is the basis for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation Reactions

The C2-amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct and deprotonate the amine, enhancing its nucleophilicity. The product of this reaction is an N-acylated amide derivative. This transformation is fundamental for building more complex molecular architectures.

Table 1: Examples of Acylation Reactions

| Reactant 1 | Acylating Agent | Base | Product |

|---|---|---|---|

| Methyl 2-aminoisonicotinate | Acetyl Chloride | Triethylamine | Methyl 2-(acetylamino)isonicotinate |

| Methyl 2-aminoisonicotinate | Benzoyl Chloride | Pyridine | Methyl 2-(benzoylamino)isonicotinate |

| Methyl 2-aminoisonicotinate | Acetic Anhydride | Sodium Acetate | Methyl 2-(acetylamino)isonicotinate |

Schiff Base Formation

As a primary amine, Methyl 2-aminoisonicotinate can condense with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base and is typically reversible. researchgate.net Schiff bases derived from this compound are of interest in coordination chemistry and the synthesis of novel heterocyclic systems. globalresearchonline.netnih.govresearchgate.net

Table 2: Schiff Base Formation Reactions

| Reactant 1 | Carbonyl Compound | Catalyst | Product (Schiff Base) |

|---|---|---|---|

| Methyl 2-aminoisonicotinate | Benzaldehyde | Acetic Acid | Methyl 2-((benzylidene)amino)isonicotinate |

| Methyl 2-aminoisonicotinate | Acetone | p-Toluenesulfonic acid | Methyl 2-((propan-2-ylidene)amino)isonicotinate |

| Methyl 2-aminoisonicotinate | Salicylaldehyde | None (reflux) | Methyl 2-((2-hydroxybenzylidene)amino)isonicotinate |

Condensation Reactions

Beyond simple Schiff base formation, the C2-amino group can participate in more complex condensation reactions, particularly with bifunctional reagents, to construct new heterocyclic rings. libretexts.org For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine systems. nih.gov These reactions are crucial for creating diverse chemical scaffolds from a common starting material. The reaction pathway often involves an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent aromatization. mdpi.comnih.gov

Ester Group Reactivity (C4-Methyl Ester)

The methyl ester group (—COOCH₃) at the C4 position is susceptible to nucleophilic acyl substitution, providing another avenue for chemical modification.

Transesterification Reactions

The methyl ester can be converted into other esters through transesterification. This reaction is typically achieved by heating the methyl ester in an excess of another alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is usually used as the solvent. masterorganicchemistry.com

Table 3: Transesterification of Methyl 2-aminoisonicotinate

| Starting Ester | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| Methyl 2-aminoisonicotinate | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 2-aminoisonicotinate |

| Methyl 2-aminoisonicotinate | Isopropanol | Sodium Methoxide (NaOMe) | Isopropyl 2-aminoisonicotinate |

| Methyl 2-aminoisonicotinate | Benzyl Alcohol | p-Toluenesulfonic acid | Benzyl 2-aminoisonicotinate |

Hydrolysis Pathways

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-aminoisonicotinic acid. This transformation can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification. chemspider.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous acid solution.

Table 4: Hydrolysis of Methyl 2-aminoisonicotinate

| Reactant | Conditions | Product |

|---|

Derivatization to Carboxylic Acids and Amides

The ester and amino functionalities of methyl 2-aminoisonicotinate are primary sites for derivatization. The methyl ester can be converted to the corresponding carboxylic acid or directly to various amides, while the amino group can undergo acylation to form N-acyl derivatives.

Conversion to 2-Aminoisonicotinic Acid: The methyl ester of methyl 2-aminoisonicotinate can be hydrolyzed to its corresponding carboxylic acid, 2-aminoisonicotinic acid. This transformation is typically achieved under either acidic or basic conditions. organicintermediate.comuomustansiriyah.edu.iq

Acid-catalyzed hydrolysis: This reaction involves heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. uomustansiriyah.edu.iqgoogle.com

Base-catalyzed hydrolysis (Saponification): This method uses a stoichiometric amount of a strong base, like sodium hydroxide, to attack the electrophilic carbonyl carbon. masterorganicchemistry.comvanderbilt.edu The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid.

Synthesis of Amides: Amide derivatives can be synthesized through several routes, either starting from the methyl ester or the carboxylic acid.

From Methyl 2-aminoisonicotinate (Aminolysis): The methyl ester can react directly with ammonia (B1221849) or with primary and secondary amines to form the corresponding amides. vanderbilt.edu This reaction, known as aminolysis, typically requires heating and may be slow, but it offers a direct conversion without isolating the carboxylic acid intermediate. vanderbilt.edu

From 2-Aminoisonicotinic Acid: A more common and versatile approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine. To facilitate this, the carboxylic acid is often "activated" by converting it into a more reactive derivative. masterorganicchemistry.com

Via Acid Chlorides: The carboxylic acid can be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. uomustansiriyah.edu.iqmasterorganicchemistry.com The resulting acid chloride readily reacts with a wide range of amines to yield the desired amide with high efficiency. vanderbilt.edu

Using Coupling Reagents: Modern amide synthesis often employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to form an acid chloride. masterorganicchemistry.com

Via Acylation of the Amino Group: The 2-amino group can be acylated by reacting methyl 2-aminoisonicotinate with acyl chlorides or anhydrides in the presence of a base. This yields N-acylated derivatives, where the amide bond is formed on the substituent at the C-2 position of the pyridine ring.

The following table summarizes common methods for these derivatizations.

| Transformation | Starting Material | Key Reagents | Product Type | General Findings |

|---|---|---|---|---|

| Hydrolysis | Methyl 2-aminoisonicotinate | H₂O, H⁺ (e.g., HCl) or OH⁻ (e.g., NaOH) | Carboxylic Acid | Standard procedure for ester-to-acid conversion. Basic hydrolysis (saponification) is irreversible. masterorganicchemistry.comvanderbilt.edu |

| Aminolysis | Methyl 2-aminoisonicotinate | Ammonia, Primary/Secondary Amines (RNH₂, R₂NH) | Amide (RCONH₂) | Direct conversion of ester to amide, often requiring heat. Less reactive than acid chlorides. vanderbilt.edu |

| Amidation via Carboxylic Acid | 2-Aminoisonicotinic Acid | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂, R₂NH) | Amide (RCONH₂) | Highly efficient and general method via a reactive acid chloride intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com |

| Amine (RNH₂, R₂NH), Coupling Agent (e.g., DCC) | Amide (RCONH₂) | Direct coupling that avoids harsh reagents like SOCl₂. masterorganicchemistry.com | ||

| N-Acylation | Methyl 2-aminoisonicotinate | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl Derivative | Forms an amide on the C-2 amino substituent. |

Pyridine Ring Reactivity

The pyridine ring in methyl 2-aminoisonicotinate is electron-deficient, which influences its susceptibility to substitution reactions. The reactivity is further modulated by the electronic effects of the amino and methyl carboxylate substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the pyridine ring is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring play a crucial role in directing the position of substitution.

Amino Group (-NH₂): The amino group at the C-2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C-3 and C-5). It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction.

Methyl Carboxylate Group (-COOCH₃): The ester group at the C-4 position is a deactivating group, withdrawing electron density from the ring and making EAS more difficult. It directs incoming electrophiles to the meta positions (C-3 and C-5).

In methyl 2-aminoisonicotinate, both substituents direct incoming electrophiles to the same positions: C-3 and C-5. The strong activating effect of the amino group is the dominant factor, making these positions the most likely sites for electrophilic attack.

Nitration: The nitration of 2-aminopyridine (B139424) derivatives is a well-studied example of EAS. Studies on the nitration of 2-aminopyridine itself show that the reaction yields a mixture of 5-nitro-2-aminopyridine and 3-nitro-2-aminopyridine. sapub.org This is because the intermediate for attack at the C-5 position (para to the amino group) and the C-3 position (ortho to the amino group) are significantly stabilized by the electron-donating amino group. sapub.org By analogy, the nitration of methyl 2-aminoisonicotinate is expected to proceed at the C-3 and C-5 positions.

Halogenation: The halogenation of aminopyridines can also be achieved. For instance, N-acetyl aminopyridines can undergo halogenation using sodium halides (NaX) and an oxidant like Oxone. researchgate.net The acetylation of the amino group is often performed to moderate its reactivity and prevent side reactions. The substitution pattern would similarly be directed to the 3- and 5-positions.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when a good leaving group (like a halide) is present. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

Methyl 2-aminoisonicotinate hydrochloride itself does not possess a suitable leaving group on the pyridine ring for a typical SNAr reaction. However, if a derivative containing a leaving group (e.g., a halogen) at the C-3, C-5, or C-6 position were synthesized, it would be susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C-4 would facilitate the attack of nucleophiles. For example, research has shown that nitro groups on pyridine rings can be displaced by nucleophiles in SNAr reactions, a strategy used in the synthesis of complex molecules. researchgate.net Therefore, a hypothetical 5-halo- or 3-halo-2-aminoisonicotinate derivative would be a prime candidate for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) onto the pyridine core.

Heterocyclic Ring Expansion or Contraction

The transformation of one heterocyclic ring system into another is a powerful tool in synthetic chemistry. While there are no prominent, direct examples of ring expansion or contraction starting from methyl 2-aminoisonicotinate in the literature, related transformations highlight the potential reactivity of the underlying 4-aminopyridine (B3432731) scaffold.

Research has demonstrated the synthesis of functionalized 4-aminopyridines through the ring transformation of pyrimidin-4(3H)-ones. thieme-connect.comresearchgate.net In these reactions, a six-membered pyrimidinone ring reacts with an enaminone, undergoing a series of bond cleavages and formations to rearrange into a substituted 4-aminopyridine-3-carboxylate. thieme-connect.comresearchgate.net This demonstrates that the 4-aminopyridine skeleton can be the product of a heterocyclic rearrangement.

While this is a synthetic route to the ring system rather than a reaction of it, it underscores the dynamic nature of such heterocyclic structures. The potential for the pyridine ring in methyl 2-aminoisonicotinate to undergo ring-opening or rearrangement under specific conditions (e.g., photochemical, thermal, or with specific reagents) exists, but it is not a commonly reported reaction pathway for this specific compound.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes

The structural arrangement of donor atoms in methyl 2-aminoisonicotinate makes it a subject of interest for designing ligands that can form stable and functional metal complexes. The pyridine (B92270) nitrogen and the exocyclic amino group are the primary sites for metal coordination.

Methyl 2-aminoisonicotinate can coordinate with metal ions through several pathways, primarily acting as a monodentate or a bridging ligand. A notable example is its reaction with copper(I) iodide, which results in the formation of a one-dimensional coordination polymer with the formula [Cu(NH2-MeIN)I]n (where NH2-MeIN = methyl 2-aminoisonicotinate) sci-hub.se. In this structure, the methyl 2-aminoisonicotinate ligand coordinates to the copper(I) centers, which are also bridged by iodide ions, forming a double chain sci-hub.se. The coordination typically occurs through the pyridine nitrogen atom, which is a common binding site for pyridine-based ligands sci-hub.seresearchgate.net.

The self-assembly of such coordination polymers is often straightforward, achievable through one-pot reactions where the ligand and the metal salt are mixed in a suitable solvent sci-hub.senanomater.es. This process can be finely tuned to control the size of the resulting crystals, from nano- to micro- or millimeter scales sci-hub.se. The general insolubility of many copper(I)-iodide coordination polymers in common solvents facilitates their isolation sci-hub.se.

| Metal Ion | Ligand | Resulting Complex/Polymer | Coordination Features | Reference |

|---|---|---|---|---|

| Copper(I) | Methyl 2-aminoisonicotinate | [Cu(NH2-MeIN)I]n | 1D double chain polymer; ligand coordinates through pyridine nitrogen. | sci-hub.se |

| Copper(I) | Methyl isonicotinate (B8489971) | [Cu(MeIN)I]n | 1D double chain polymer, providing a structural comparison. | sci-hub.se |

The amino and ester groups significantly influence the coordination behavior of methyl 2-aminoisonicotinate. The amino group (-NH2) at the 2-position of the pyridine ring is a strong Lewis base and can participate in coordination, potentially leading to the formation of a chelate ring involving the pyridine nitrogen and the amino nitrogen . This bidentate N,N-chelation is a common binding mode for 2-aminopyridine (B139424) derivatives . The formation of a stable five-membered chelate ring is a strong driving force in the complexation of such ligands .

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the linking of metal ions with organic ligands sci-hub.se. MOFs are a subclass of coordination polymers characterized by their porous nature uns.ac.id. Methyl 2-aminoisonicotinate is a suitable building block for these materials due to its ability to bridge metal centers .

The formation of coordination polymers and MOFs is a spontaneous process of self-assembly, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand researchgate.net. The synthesis of the one-dimensional polymer [Cu(NH2-MeIN)I]n is a clear example of such a process, occurring as a one-pot reaction at room temperature sci-hub.senanomater.es. In these syntheses, the components (metal salt and ligand) are simply mixed in a solvent, and the product precipitates out of the solution sci-hub.se. The conditions of the reaction, such as solvent, temperature, and concentration, can be adjusted to influence the final structure and morphology of the material sci-hub.senanomater.es.

The dimensionality of coordination polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks sci-hub.se. The specific dimensionality is determined by the number of coordination sites on the metal ion and the way the ligand bridges between them.

1D Structures: As demonstrated by [Cu(NH2-MeIN)I]n, methyl 2-aminoisonicotinate can act as a terminal ligand on a pre-formed inorganic chain (the Cu-I double chain), resulting in a 1D polymer sci-hub.se. In this case, the ligand does not extend the network into higher dimensions but rather decorates the 1D inorganic backbone sci-hub.se.

2D and 3D Structures: While specific examples of 2D or 3D coordination polymers synthesized directly from methyl 2-aminoisonicotinate hydrochloride are not extensively documented in the provided search results, the principles of their formation are well-established. To achieve higher dimensionality, the ligand would need to bridge multiple metal centers in different directions. This could be accomplished if, for example, both the pyridine nitrogen and the amino group coordinate to different metal ions, or if the ester group were to participate in coordination to link chains or layers. The formation of 2D and 3D structures is common for related aminocarboxylate ligands uns.ac.id.

| Ligand | Metal Ion(s) | Dimensionality | Structural Motif | Reference |

|---|---|---|---|---|

| Methyl 2-aminoisonicotinate | Cu(I) | 1D | Double chain | sci-hub.se |

| 2-Aminoterephthalate | Mg(II), Co(II) | 2D | Layered structure | uns.ac.id |

| 2-Aminoterephthalate | Sr(II) | 3D | Framework | uns.ac.id |

Preparation of Discrete Metal Complexes

Discrete metal complexes are coordination compounds with a finite, molecular structure, as opposed to the extended polymeric structures of CPs and MOFs. These complexes typically form when the ligand-to-metal ratio and the coordination number of the metal are satisfied in a way that does not lead to an extended network.

While the provided search results focus more on the polymeric structures formed from methyl 2-aminoisonicotinate, the synthesis of discrete complexes is a fundamental aspect of coordination chemistry. Such complexes can be prepared by reacting the ligand with a metal salt in a solvent system that favors the formation of molecular species researchgate.net. The stoichiometry of the reaction is a critical factor; for instance, using a higher ligand-to-metal ratio might favor the formation of discrete complexes where multiple ligands saturate the coordination sphere of a single metal ion ambeed.com. For a ligand like methyl 2-aminoisonicotinate, a discrete complex could involve one or more ligand molecules coordinated to a central metal ion, for example, in a tetrahedral or octahedral geometry, with counter-ions balancing the charge if necessary researchgate.netmdpi.com.

Palladium-Based Complexes

Detailed research findings on the synthesis and structural characterization of palladium complexes specifically with this compound are not extensively available in the reviewed literature. However, the coordination chemistry of related aminopyridine and pyridine-carboxylate ligands with palladium(II) provides insights into potential structures.

In acidic conditions, such as those provided by the hydrochloride salt, the pyridine nitrogen or the exocyclic amino group can be protonated. This protonation can lead to the formation of an outer-sphere complex, where the protonated ligand acts as a counter-ion to a palladium-containing anion, such as tetrachloropalladate(II) ([PdCl₄]²⁻). For instance, studies on complexes with 4-aminopyridine (B3432731) have shown that in acidic media, the pyridine nitrogen is protonated, forming a cation that pairs with a tetraacidoanion of palladium in the inner sphere. nih.gov

Alternatively, direct coordination of the neutral methyl 2-aminoisonicotinate ligand to the palladium center is possible, typically involving the pyridine nitrogen and/or the amino group. The formation of a chelate ring involving both the pyridine nitrogen and the amino nitrogen is a common coordination mode for 2-aminopyridine derivatives. The resulting complexes with palladium(II) typically adopt a square-planar geometry. The reaction of palladium(II) sources like K₂[PdCl₄] or PdCl₂ with related pyridine-based ligands has been shown to yield complexes with a 2:1 ligand-to-metal ratio. researchgate.net

Without specific experimental data for this compound, a definitive structure cannot be presented. However, based on analogous systems, two primary possibilities exist: an ionic complex with a protonated ligand cation and a [PdCl₄]²⁻ anion, or a neutral complex where the deprotonated ligand coordinates directly to the palladium(II) center, likely as a bidentate N,N-donor ligand.

Table 1: Plausible Coordination Scenarios for Palladium Complexes with Methyl 2-aminoisonicotinate

| Scenario | Proposed Structure | Metal Center Geometry | Ligand Role |

| 1 | [H-L]₂[PdCl₄] | Square Planar | Counter-ion (protonated) |

| 2 | [Pd(L)₂Cl₂] | Square Planar | Bidentate (N,N-coordination) |

| 3 | [Pd(L-H)₂] | Square Planar | Bidentate (N,N-coordination, deprotonated) |

| L = Methyl 2-aminoisonicotinate |

Copper-Based Complexes

The coordination chemistry of copper with aminopyridine and pyridine-carboxylate ligands is well-documented, revealing a variety of structural motifs. While specific studies on this compound are limited, the behavior of related ligands offers a predictive framework.

Methyl 2-aminoisonicotinate has been noted for its ability to form coordination polymers with copper(I) iodide, suggesting its capacity to act as a bridging ligand. In the case of copper(II), reactions with aminopyridine ligands often result in the formation of either mononuclear or dinuclear complexes. For example, with 2-aminopyridine, both mononuclear [CuX₂(L)₂] and dinuclear paddle-wheel type [Cu₂(O₂CR)₄(L)₂] complexes have been synthesized, where L is the aminopyridine ligand and X is a halide or carboxylate.

The coordination of methyl 2-aminoisonicotinate to copper(II) could occur through several modes. It could act as a monodentate ligand, coordinating through the pyridine nitrogen. Alternatively, it could form a chelate by coordinating through both the pyridine nitrogen and the amino group nitrogen. The ester group typically is a weaker coordinator but could be involved in bridging interactions, leading to the formation of coordination polymers.

In the context of the hydrochloride salt, similar to palladium, the protonated ligand could form an ionic salt with a copper-containing anion, such as [CuCl₄]²⁻. The formation of a 2D coordination polymer with copper(II) and isonicotinate (a related ligand) has been observed, where the ligand bridges copper centers. nih.gov This suggests that methyl 2-aminoisonicotinate could also facilitate the formation of extended network structures with copper.

Table 2: Potential Coordination Products of Copper with Methyl 2-aminoisonicotinate

| Product Type | Example Formula | Copper Oxidation State | Potential Ligand Coordination Mode |

| Mononuclear Complex | [Cu(L)₂Cl₂] | +2 | Monodentate or Bidentate (N,N-chelate) |

| Dinuclear Complex | [Cu₂(O₂CR)₄(L)₂] | +2 | Monodentate (axial position) |

| Coordination Polymer | [Cu(L)I]n | +1 | Bridging |

| Ionic Salt | [H-L]₂[CuCl₄] | +2 | Counter-ion (protonated) |

| L = Methyl 2-aminoisonicotinate |

Further experimental investigation, including single-crystal X-ray diffraction and spectroscopic studies, is necessary to fully elucidate the precise structures and properties of palladium and copper complexes with this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of Methyl 2-aminoisonicotinate, NMR data is crucial for confirming structural integrity and purity. ehu.es

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus. While specific spectral data for Methyl 2-aminoisonicotinate hydrochloride is not widely published in readily available literature, analysis of its parent compound, Methyl 2-aminoisonicotinate, and its derivatives is common in synthetic chemistry literature. google.comnih.govnih.gove-century.usresearchgate.netchemistry-chemists.comfrontiersin.orgnanomater.es Commercial suppliers like Tokyo Chemical Industry (TCI) confirm the availability of ¹H and ¹³C NMR data for Methyl 2-aminoisonicotinate, which serves as a baseline for understanding the hydrochloride salt. rsc.org The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt is expected to induce significant downfield shifts for the aromatic protons and carbons due to the increased electron-withdrawing nature of the pyridinium (B92312) ring.

Table 1: Predicted and Representative NMR Chemical Shifts

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic CH | 7.0 - 8.5 | Expected to be downfield due to the pyridinium ring. |

| ¹H | Methyl (O-CH₃) | ~3.9 | |

| ¹H | Amino (NH₂) | Broad, variable | Position dependent on solvent and concentration. |

| ¹³C | Carbonyl (C=O) | ~165 | |

| ¹³C | Aromatic C | 110 - 150 | |

| ¹³C | Methyl (O-CH₃) | ~52 |

This table is generated based on typical chemical shift values for similar structures and is for illustrative purposes.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The PubChem database entry for Methyl 2-aminopyridine-4-carboxylate (a synonym for Methyl 2-aminoisonicotinate) provides access to FTIR spectral data, which shows characteristic absorption bands. nih.gov Key vibrational modes for the hydrochloride salt would include N-H stretches from the amino group and the pyridinium ion, C=O stretching of the ester, and various C-N and C-C stretching and bending vibrations within the aromatic ring. The formation of the hydrochloride salt is expected to alter the position and shape of the N-H and ring vibration bands compared to the free base.

Table 2: Key FTIR and Raman Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amino) | 3400 - 3200 | FTIR, Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | FTIR, Raman |

| C-H Stretch (Methyl) | 2990 - 2850 | FTIR, Raman |

| C=O Stretch (Ester) | 1730 - 1715 | FTIR |

| C=C, C=N Ring Stretch | 1600 - 1400 | FTIR, Raman |

| N-H Bend (Amino) | 1650 - 1580 | FTIR |

| C-O Stretch (Ester) | 1300 - 1000 | FTIR |

This table is illustrative and based on characteristic group frequencies.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of Methyl 2-aminoisonicotinate is also available through the PubChem database, recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is particularly useful for observing the vibrations of the pyridine ring and the ester group. The analysis of coordination polymers synthesized from Methyl 2-aminoisonicotinate has utilized Raman spectroscopy to study the interactions between the ligand and metal centers. researchgate.netrsc.orgrsc.org

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), related research demonstrates the use of single-crystal X-ray diffraction to characterize coordination polymers formed with Methyl 2-aminoisonicotinate as a ligand. nanomater.esrsc.org These studies confirm the compound's ability to form well-ordered crystalline materials suitable for diffraction analysis. The determination of the crystal structure of the hydrochloride salt would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino group, the ester, and the chloride ion.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal of this compound. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, which in turn reveals the precise coordinates of each atom in the crystal lattice.

This analysis provides fundamental structural data, including:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles within the methyl 2-aminoisonicotinate cation.

Crystal System and Space Group: Defines the symmetry and repeating unit (unit cell) of the crystal. For instance, a related compound, ethyl 5-amino-2-bromoisonicotinate, was found to crystallize in the monoclinic space group P21/c. nih.gov

The data obtained from SCXRD is fundamental, providing the foundational framework upon which other analyses, such as the study of hydrogen bonding networks, are built.

Hydrogen Bonding Network Analysis (e.g., Hirshfeld Surface Analysis)

The supramolecular architecture of this compound is heavily influenced by a network of hydrogen bonds and other non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, using the crystallographic data obtained from SCXRD as a starting point. mdpi.comresearchgate.net

The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining the region where the electron density of a given molecule is dominant over all others. This surface can be color-mapped to highlight key properties related to intermolecular interactions:

dnorm Mapping: This property maps the normalized contact distance, simultaneously representing the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate close intermolecular contacts, which are typically strong interactions like hydrogen bonds. nih.govmdpi.com For this compound, prominent red areas would be expected for N-H···Cl hydrogen bonds between the protonated amine group and the chloride anion, as well as potential C-H···O interactions. mdpi.com

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following interactions, with contributions similar to those seen in related amino-pyridine structures nih.govnih.gov:

| Interaction Type | Typical Contribution | Description |

| H···H | ~30-40% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | ~10-20% | Includes hydrogen bonds involving the ester carbonyl oxygen and weaker C-H···O contacts. |

| N···H / H···N | ~10-15% | Primarily represents the strong N-H···Cl hydrogen bonds and other potential interactions involving the pyridine nitrogen. |

| C···H / H···C | ~5-10% | Arises from contacts between hydrogen atoms and the aromatic ring carbons. |

This analysis provides quantitative insight into the forces that stabilize the crystal structure. nih.gov

Polymorphism and Crystallinity Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point. For a hydrochloride salt, identifying and characterizing potential polymorphs is crucial.

The existence of different crystalline forms of this compound can be investigated using techniques such as:

Powder X-ray Diffraction (PXRD): This technique is used to analyze a bulk powder sample. Each polymorph will produce a unique diffraction pattern, making PXRD a primary tool for identifying different crystalline forms and assessing the crystallinity of a sample.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions, such as melting or the conversion from one polymorphic form to another, which appear as peaks or shifts in the baseline.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying the presence of solvates (where solvent molecules are incorporated into the crystal structure) or hydrates.

While no specific studies on the polymorphism of this compound have been reported in the reviewed literature, the potential for different packing arrangements of the ions makes this an important area for characterization.

Mass Spectrometry Techniques (beyond basic identification)

While standard mass spectrometry confirms the molecular weight of the methyl 2-aminoisonicotinate cation (152.15 g/mol ), advanced techniques provide deeper structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion, confirming that the measured mass corresponds to C₇H₉N₂O₂⁺ and distinguishing it from any other ions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are selected, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For the methyl 2-aminoisonicotinate cation, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester.

Decarbonylation (loss of CO).

Fissions of the pyridine ring structure.

Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule, complementing the data from other spectroscopic methods like NMR and IR spectroscopy.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov It has proven to be a valuable tool for exploring the relationship between molecular geometry and electronic characteristics. nih.gov DFT calculations, often employing basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize molecular geometries and predict a variety of properties. researchgate.netnih.govnih.gov The results from DFT methods, such as predicted bond lengths and angles, often show strong correlation with experimental data obtained from techniques like X-ray diffraction. nih.govresearchgate.net

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. chemmethod.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govchemmethod.com

A small HOMO-LUMO gap suggests that a molecule requires less energy to be excited, indicating high chemical reactivity and polarizability. nih.gov This reduced energy gap is often associated with enhanced biological activity. chemmethod.com Computational studies on related heterocyclic compounds have used DFT to calculate these energy values to understand their reactivity profiles. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Methyl 2-aminoisonicotinate hydrochloride

The following data is representative and based on typical DFT calculation results for similar organic molecules.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -0.267 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.181 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.086 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

Analysis of the FMOs provides deeper insight into the reactive sites within a molecule. nih.gov The distribution of the HOMO and LUMO across the molecular structure helps in predicting the most likely positions for electrophilic and nucleophilic attacks, respectively. researchgate.net For instance, the region of the molecule where the HOMO density is concentrated is likely to be the site of electrophilic attack, as this is where electrons are most available. Conversely, the area with the highest LUMO density is prone to nucleophilic attack. The study of FMOs is also crucial for understanding intramolecular charge transfer processes. nih.gov

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the non-uniform distribution of electron density. researchgate.net Quantum chemical calculations using methods like the INDO molecular orbital approximation or DFT can predict the magnitude and orientation of the dipole moment with fair to good agreement with experimental values. researchgate.net These calculations are valuable for understanding a molecule's interaction with polar solvents and its behavior in an electric field. The total dipole moment can also indicate potential nonlinear optical (NLO) properties. nih.gov

Table 2: Calculated Dipole Moment for this compound

The following data is representative of typical DFT calculation results.

| Parameter | Calculated Value (Debye) |

| Dipole Moment (µ) | ~1.8 - 3.5 D |

Global reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the energies of the HOMO and LUMO. nih.govnih.gov Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. nih.gov Conversely, chemical softness is the reciprocal of hardness and indicates a molecule's capacity for chemical reactions. nih.gov A "soft" molecule has a small energy gap and is more reactive, while a "hard" molecule has a large energy gap and is less reactive. These parameters, along with electronegativity (χ) and the electrophilicity index (ω), are calculated to quantify the chemical reactivity and stability of the molecule. nih.govnih.gov

Table 3: Calculated Global Reactivity Descriptors for this compound

The following data is representative and based on typical DFT calculation results for similar organic molecules.

| Parameter | Formula | Calculated Value (eV) | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.043 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | 11.6 | Reciprocal of hardness; indicates reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 0.224 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | μ2 / 2η | 0.58 | Measures the energy lowering due to maximal electron flow. nih.gov |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure and macroscopic properties of a compound are governed by intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions within a crystal lattice. researchgate.netbiointerfaceresearch.com For hydrochloride salts of amine-containing compounds, strong hydrogen bonds between the protonated amine (N-H+) and the chloride ion (Cl−) are typically the most prominent intermolecular contacts. biointerfaceresearch.com These N–H∙∙∙Cl interactions play a key role in stabilizing the crystal packing. biointerfaceresearch.com

Prediction of Spectroscopic Properties

The in-silico prediction of spectroscopic properties for novel or modified compounds like this compound is a powerful tool in modern chemical research. Utilizing computational methods, primarily Density Functional Theory (DFT), researchers can estimate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of a molecule before its synthesis or experimental analysis. These theoretical spectra provide valuable insights into the electronic structure, bonding, and potential chemical behavior of the compound. The following sections detail the predicted spectroscopic characteristics of this compound, derived from established computational methodologies applied to analogous pyridine (B92270) derivatives. researchgate.netnih.gov

It is important to note that while direct computational studies on this compound are not extensively available in public literature, the predictions presented herein are based on well-documented DFT calculations (such as those employing the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p)) on structurally similar compounds, including 2-aminopyridine (B139424) and its derivatives. researchgate.net

Predicted ¹H and ¹³C NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, offering a theoretical fingerprint of a molecule's atomic environment. For this compound, the protonation at the pyridine ring nitrogen and the presence of both amino and methyl ester substituents are expected to significantly influence the chemical shifts compared to the parent pyridine or its unprotonated precursor.

Calculations for analogous protonated aminopyridine systems suggest that the pyridine ring protons will be deshielded due to the positive charge on the ring. rsc.org The electron-donating amino group and the electron-withdrawing methyl ester group will further modulate the electronic environment. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework to calculate the isotropic shielding constants, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). nih.gov

Predicted ¹H NMR Chemical Shifts: The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton on the nitrogen of the amino group and the proton on the pyridinium (B92312) nitrogen would likely be exchangeable and their signals could be broad. The methyl protons of the ester group would appear as a singlet in the upfield region, generally around 3.8-4.2 ppm.

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring are predicted to resonate in the aromatic region of the ¹³C NMR spectrum. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbon attached to the amino group would also be significantly affected.

Below are the anticipated chemical shift ranges for this compound, based on computational data from similar structures.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Pyridine Ring Protons | 7.5 - 9.0 | Deshielded due to ring protonation and substituent effects. |

| Amino Group Proton (NH₂) | Variable | Broad signal, position dependent on solvent and concentration. |

| Pyridinium Proton (N-H) | Variable | Broad, exchangeable proton. |

| Methyl Protons (-OCH₃) | 3.9 - 4.3 | Singlet. |

| Pyridine Ring Carbons | 110 - 160 | Positions influenced by substituents and protonation. |

| Carbonyl Carbon (C=O) | 160 - 170 | Most downfield carbon signal. |

| Methyl Carbon (-OCH₃) | 50 - 55 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy, calculated through vibrational frequency analysis in DFT, helps to identify the characteristic functional groups within a molecule. For this compound, the predicted IR spectrum would exhibit distinct bands corresponding to the vibrations of its key structural motifs. The protonation of the pyridine nitrogen and the formation of the hydrochloride salt are expected to induce notable shifts in the vibrational frequencies, particularly for the N-H and ring stretching modes.

Computational studies on similar aminopyridinium salts provide a basis for predicting these frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data.

Key Predicted Vibrational Frequencies:

N-H Stretching: The N-H stretching vibrations of the amino group (NH₂) and the pyridinium ion (N⁺-H) are anticipated in the region of 3400-3200 cm⁻¹. These bands are often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the methyl ester group is predicted in the range of 1720-1740 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to appear in the 1650-1450 cm⁻¹ region. Protonation typically shifts these bands to higher wavenumbers.

N-H Bending: The scissoring vibration of the amino group (δNH₂) is predicted around 1620 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Amino and Pyridinium) | 3400 - 3200 | Medium to Strong, Broad |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | 2990 - 2850 | Medium |

| C=O Stretching (Ester) | 1740 - 1720 | Strong |

| C=C and C=N Ring Stretching | 1650 - 1450 | Medium to Strong |

| N-H Bending (Scissoring) | 1630 - 1600 | Medium |

| C-N Stretching | 1330 - 1260 | Medium |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. medium.comresearchgate.net It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions within the protonated aromatic system.

For pyridine and its derivatives, the electronic transitions are well-studied. Protonation of the pyridine nitrogen generally leads to a bathochromic (red) shift in the primary π → π* absorption bands. The presence of the amino and methyl ester groups will further influence the energies of the molecular orbitals and thus the transition energies.

Predicted Electronic Transitions:

π → π Transitions:* Intense absorption bands corresponding to π → π* transitions are predicted. For the protonated pyridine ring, these are typically observed in the range of 220-280 nm.

n → π Transitions:* Weaker n → π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms, are also expected, though they may be obscured by the more intense π → π* bands or affected by the solvent environment.

The predicted UV-Vis absorption maxima for this compound in a polar solvent are presented below.

| Transition Type | Predicted λ_max (nm) | Notes |

|---|---|---|

| π → π | ~230 - 240 | High intensity band. |

| π → π | ~270 - 285 | Lower intensity band compared to the first π → π* transition. |

Applications in Advanced Organic and Inorganic Materials

Precursor in Organic Synthesis Methodology Development

The inherent reactivity of Methyl 2-aminoisonicotinate hydrochloride makes it a valuable precursor in the field of organic synthesis, enabling the development of novel molecular architectures and synthetic strategies.

Methyl 2-aminoisonicotinate is a key starting material for the synthesis of a wide array of complex heterocyclic systems. Derivatives of 2-aminopyridine (B139424) are well-established precursors for creating fused heterocyclic compounds. nih.gov The presence of the nucleophilic amino group and the electrophilic ester group on the same pyridine (B92270) scaffold allows for a variety of intramolecular and intermolecular cyclization reactions.

The amino group can react with various electrophiles, while the ester can be transformed or participate in condensation reactions, leading to the formation of fused ring systems. For instance, similar amino acid derivatives are used to synthesize complex structures like triazinoquinazolinones and triazepinoquinazolinones through sequential condensation and cyclization reactions. nih.gov The general strategy often involves an initial reaction at the amino group to introduce a side chain, which then undergoes a subsequent ring-closing reaction with the pyridine nitrogen or the ester group (or its derivative). This approach provides access to polycyclic aromatic systems, which are core structures in many biologically active molecules and functional materials.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor Type | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivatives | Aldehydes, β-ketoesters | Fused Pyrimidines | rsc.org |

| 3-Aminoquinazolinone (from anthranilate) | Aldehydes, Malononitrile derivatives | Triazinoquinazolinones, Triazepinoquinazolinones | nih.gov |

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and materials science due to its presence in numerous functional molecules. nih.gov Methyl 2-aminoisonicotinate serves as an excellent platform for the diversification of this scaffold. The functional groups allow for a wide range of chemical modifications to tailor the properties of the resulting molecules.

Key diversification reactions include:

N-Acylation/N-Alkylation: The amino group can be readily acylated or alkylated to introduce a vast array of substituents, altering the electronic and steric properties of the molecule.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a coordination site for metal ions. The acid form, 4-aminopyridine-2-carboxylic acid, is synthesized from related compounds and used as a ligand. chemicalbook.com

Ring Modification: While less common, the pyridine ring itself can be subjected to electrophilic substitution reactions, although the activating effect of the amino group is somewhat offset by the deactivating effect of the ester and the ring nitrogen.

This ability to systematically modify the structure is crucial for creating libraries of compounds for screening in drug discovery and for fine-tuning the properties of functional materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for generating molecular complexity efficiently. nih.govrsc.org The structure of Methyl 2-aminoisonicotinate makes it an ideal substrate for several types of MCRs.

As a 2-aminoazine derivative, it can participate in reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.net In this MCR, a 2-aminoazine, an aldehyde, and an isocyanide react, typically under acid catalysis, to form 3-aminoimidazo[1,2-a]azine derivatives. rsc.orgresearchgate.net These fused heterocyclic products are of significant interest in medicinal chemistry. The versatility of the GBB reaction allows for the creation of diverse libraries of imidazo[1,2-a]pyridines by simply varying the aldehyde and isocyanide components. researchgate.net

Table 2: Potential Multicomponent Reactions Involving Methyl 2-aminoisonicotinate

| MCR Name | Reactant Types | Potential Product Class | Reference |

|---|---|---|---|

| Groebke-Blackburn-Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines | rsc.orgresearchgate.net |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | rsc.org |

Functional Materials Development

The ability of this compound to act as a ligand for metal ions makes it a valuable component in the construction of functional inorganic and hybrid materials.

While direct application in smart composite films is not extensively documented, the functional groups of Methyl 2-aminoisonicotinate suggest potential utility in this area. It could be incorporated into polymer structures to create functional materials. For example, it could be grafted onto polymer backbones, similar to how methyl acrylate (B77674) is grafted onto polypropylene (B1209903) films, to introduce specific functionalities. researchgate.net The amino or carboxylate groups (after hydrolysis) could provide sites for cross-linking, stimuli-responsiveness (e.g., pH sensitivity), or metal ion binding.

Alternatively, it could be used as a building block for metal-organic frameworks (MOFs) that are then dispersed within a polymer matrix to form a composite film. Such films could exhibit "smart" properties, such as selective sensing or controlled release, derived from the porous and functional nature of the embedded MOF particles.

A significant application of aminopyridine carboxylate derivatives is in the synthesis of photofunctional materials, particularly luminescent coordination polymers (CPs). nih.gov The pyridine nitrogen, the amino group, and the carboxylate group (after hydrolysis of the ester) can all act as coordination sites for metal ions, making Methyl 2-aminoisonicotinate an excellent polydentate ligand.

When combined with metal ions, especially lanthanides (e.g., Terbium, Erbium, Dysprosium) or d-block metals like Zinc(II) and Copper(II), it can self-assemble into one-, two-, or three-dimensional CPs. nih.govnih.gov The organic ligand plays a crucial role in these materials:

Structural Direction: It links the metal centers, dictating the dimensionality and topology of the resulting framework.

Luminescence Sensitization: In lanthanide-based CPs, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal ion, which then emits light at its characteristic wavelength. This is a key principle in designing highly luminescent materials. nih.gov

Tunable Emissions: The electronic properties of the ligand, influenced by its substituents, can affect the energy transfer process and the resulting emission color and intensity. nih.gov

Research has shown that CPs constructed from ligands like 5-aminopyridine-2-carboxylic acid exhibit interesting luminescent properties. nih.gov Similarly, CPs derived from Methyl 2-aminoisonicotinate are expected to form stable, luminescent materials with potential applications in sensing, bio-imaging, and solid-state lighting. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-aminoisonicotinate |

| 2-Aminopyridine |

| Triazinoquinazolinone |

| Triazepinoquinazolinone |

| 4-Aminopyridine-2-carboxylic acid |

| Imidazo[1,2-a]pyridine |

| 3-Aminoimidazo[1,2-a]azine |

| Methyl acrylate |

| Polypropylene |

| Terbium |

| Erbium |

| Dysprosium |

| Zinc(II) |

| Copper(II) |

Catalysis and Catalytic Systems

This compound, as a substituted pyridine derivative, possesses structural features that make it a candidate for applications in various catalytic systems. The presence of both a pyridine nitrogen and an amino group allows for its use as a ligand in transition metal catalysis, while its electronic properties may be harnessed in photocatalytic applications.

Ligand in Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Pyridine-based ligands are widely used in these catalytic systems due to their ability to coordinate with transition metals like palladium and copper, thereby modulating their reactivity and stability.

While specific studies detailing the use of this compound as a ligand in palladium- or copper-catalyzed reactions are limited, the broader class of aminopyridine ligands has been extensively studied. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the electronic and steric properties of the pyridine ligand play a crucial role in the catalytic cycle. Electron-donating groups on the pyridine ring can enhance the electron density on the metal center, which can influence the rates of oxidative addition and reductive elimination steps.

Similarly, in copper-catalyzed reactions like the Ullmann condensation, ligands are essential for stabilizing the copper catalyst and facilitating the coupling of aryl halides with various nucleophiles. The amino and ester groups in Methyl 2-aminoisonicotinate can act as coordination sites, potentially forming stable complexes with copper ions that can participate in the catalytic cycle. The development of novel ligands is a continuous effort to improve the efficiency and scope of these important transformations. nih.govorganic-chemistry.org

Photocatalytic Applications (e.g., Degradation of Dyes)

Photocatalysis has emerged as a promising technology for environmental remediation, particularly for the degradation of organic pollutants such as dyes in wastewater. The process typically involves a semiconductor material that, upon absorbing light, generates electron-hole pairs that can produce highly reactive oxygen species to break down the dye molecules.

Although direct experimental evidence for the use of this compound as a primary photocatalyst for dye degradation is not prominent in the literature, metal complexes involving pyridine derivatives have been investigated for such applications. researchgate.netresearchgate.netchalcogen.ro The photocatalytic activity of these complexes is often attributed to the generation of reactive species upon photoexcitation. The efficiency of the degradation process can be influenced by factors such as the type of metal ion, the nature of the ligand, and the specific dye being targeted. For example, studies have shown that the complexation of dyes with metal ions can affect their photocatalytic decomposition on surfaces like TiO2 under visible light. nih.gov

Investigation of Steric and Electronic Effects on Catalytic Activity

The catalytic activity of a metal complex is intricately linked to the steric and electronic properties of its ligands. For pyridine-based ligands like Methyl 2-aminoisonicotinate, the substituents on the pyridine ring can be systematically varied to fine-tune the performance of the catalyst.

Steric Effects: The size and position of the substituents on the ligand can impose steric hindrance around the metal center. This steric bulk can influence the coordination of substrates to the catalyst and the stability of reaction intermediates. In some cases, increased steric hindrance can lead to higher selectivity in catalytic reactions by controlling the approach of the reactants. The balance between steric and electronic effects is often crucial for achieving optimal catalytic performance. nih.govst-andrews.ac.uk

Corrosion Inhibition Research

The protection of metals from corrosion is of immense industrial importance. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often effective corrosion inhibitors. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Pyridine derivatives and amino acids have been extensively studied for their corrosion inhibition properties. asianpubs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the corrosion inhibition potential of various pyridine derivatives. scispace.comeurjchem.comresearchgate.netelectrochemsci.org These studies calculate quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) to assess the molecule's ability to interact with a metal surface. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal.

A DFT study on a series of pyridine derivatives predicted that methyl 2-aminopyridine-4-carboxylate would exhibit excellent corrosion inhibiting properties for various metals and alloys, including mild steel, due to its favorable electronic properties. scispace.comeurjchem.comresearchgate.net

Table 1: Predicted Quantum Chemical Parameters for Methyl 2-aminopyridine-4-carboxylate from DFT Studies (Note: The following is an interactive data table based on theoretical calculations for a closely related compound, methyl 2-aminopyridine-4-carboxylate, as a representative model for discussing the potential of this compound.)

| Quantum Chemical Parameter | Predicted Value (eV) | Implication for Corrosion Inhibition |

| EHOMO | -0.23167 | High tendency to donate electrons to the metal surface |

| ELUMO | -0.7047 | Good ability to accept electrons from the metal surface |

| Energy Gap (ΔE) | 0.1612 | High reactivity and potential for strong adsorption |

| Hardness (η) | 0.15107 | Low resistance to charge transfer, facilitating adsorption |

| Softness (σ) | 12.40694 eV-1 | High polarizability, enhancing interaction with the metal surface |

Data sourced from theoretical DFT calculations on methyl 2-aminopyridine-4-carboxylate. eurjchem.comresearchgate.net